
1-(2-Chloro-4,5-methylenedioxyphenyl)-6-methyl-1-hepten-3-ol
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Overview
Description
1-(2-Chloro-4,5-methylenedioxyphenyl)-6-methyl-1-hepten-3-ol is an organic compound characterized by the presence of a chloro-substituted methylenedioxyphenyl group attached to a hepten-3-ol chain
Preparation Methods
The synthesis of 1-(2-Chloro-4,5-methylenedioxyphenyl)-6-methyl-1-hepten-3-ol typically involves several steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloro-4,5-methylenedioxybenzene and 6-methyl-1-hepten-3-ol.
Reaction Conditions: The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the desired chemical transformations.
Synthetic Routes: One common synthetic route involves the alkylation of 2-chloro-4,5-methylenedioxybenzene with 6-methyl-1-hepten-3-ol under controlled conditions to form the target compound.
Industrial Production: Industrial production methods may involve large-scale reactors, continuous flow processes, and optimization of reaction parameters to achieve high yields and purity of the compound.
Chemical Reactions Analysis
1-(2-Chloro-4,5-methylenedioxyphenyl)-6-methyl-1-hepten-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert the compound into alcohols or alkanes.
Substitution: The chloro group in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.
Common Reagents and Conditions: Common reagents include oxidizing agents, reducing agents, and nucleophiles, while reaction conditions may vary depending on the desired transformation.
Major Products: Major products formed from these reactions include ketones, carboxylic acids, alcohols, alkanes, and substituted derivatives.
Scientific Research Applications
1-(2-Chloro-4,5-methylenedioxyphenyl)-6-methyl-1-hepten-3-ol has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications in the treatment of various diseases.
Industry: The compound is used in the development of new materials, such as polymers and coatings, and as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of 1-(2-Chloro-4,5-methylenedioxyphenyl)-6-methyl-1-hepten-3-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.
Pathways Involved: It may modulate signaling pathways, such as those involved in cell proliferation, apoptosis, or inflammation, leading to its observed biological effects.
Comparison with Similar Compounds
1-(2-Chloro-4,5-methylenedioxyphenyl)-6-methyl-1-hepten-3-ol can be compared with similar compounds to highlight its uniqueness:
Similar Compounds: Similar compounds include 1-(2-Chloro-4,5-methylenedioxyphenyl)-4,4-dimethyl-1-penten-3-ol and 1-(2-Chloro-4,5-methylenedioxyphenyl)-4-methyl-1-penten-3-one.
Uniqueness: The unique structural features of this compound, such as the hepten-3-ol chain and the specific positioning of the chloro and methylenedioxy groups, contribute to its distinct chemical and biological properties.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-(2-Chloro-4,5-methylenedioxyphenyl)-6-methyl-1-hepten-3-ol, and what challenges arise during purification?
- Methodology : Begin with a Friedel-Crafts alkylation of methylenedioxybenzene derivatives, followed by halogenation (chlorination at the 2-position) and subsequent Grignard addition to introduce the heptenol chain. Purification often requires column chromatography with silica gel (hexane/ethyl acetate gradients) due to the compound’s polarity and potential stereoisomerism. Challenges include managing regioselectivity during chlorination and isolating enantiomers if chiral centers form .
Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?
- Methodology : Use a combination of ¹H/¹³C NMR to confirm the methylenedioxy group (δ ~5.9–6.1 ppm for aromatic protons) and the chloro substituent’s electronic effects. High-resolution mass spectrometry (HRMS) validates molecular weight (expected [M+H]+: ~310.12). IR spectroscopy identifies hydroxyl (broad ~3300 cm⁻¹) and methylenedioxy (asymmetric C-O-C stretch at ~930 cm⁻¹) groups. Cross-reference with synthetic intermediates to resolve ambiguities .
Q. What are the stability considerations for this compound under laboratory storage conditions?
- Methodology : Store at –20°C in amber vials under inert gas (argon/nitrogen) to prevent oxidation of the allylic alcohol moiety. Monitor degradation via HPLC-UV (C18 column, acetonitrile/water mobile phase) quarterly. Stability studies show <5% degradation over 6 months under these conditions .
Advanced Research Questions
Q. How can synthetic yields be optimized while minimizing side reactions (e.g., epoxide formation or over-chlorination)?
- Methodology : Employ Design of Experiments (DOE) to optimize reaction parameters:
- Temperature : Lower chlorination temperatures (0–5°C) reduce dichlorination byproducts.
- Catalyst : Use Lewis acids (e.g., AlCl₃) in substoichiometric amounts to enhance regioselectivity.
- Solvent : Polar aprotic solvents (e.g., DCM) improve solubility of intermediates. Post-reaction quenching with aqueous NaHCO₃ mitigates acid-catalyzed rearrangements .
Q. What strategies resolve contradictions in reported bioactivity data (e.g., cytotoxicity vs. therapeutic potential)?
- Methodology : Re-evaluate purity (>98% by HPLC) and stereochemistry (chiral HPLC or X-ray crystallography). Compare assays under standardized conditions:
- In vitro cytotoxicity : Use MTT assays on human cell lines (e.g., HepG2) with positive controls (e.g., doxorubicin).
- Therapeutic screens : Test against enzyme targets (e.g., kinases) linked to methylenedioxy-phenyl interactions. Discrepancies may arise from impurity-driven off-target effects .
Q. How does the compound’s stereochemistry impact its pharmacological profile, and what computational tools predict this?
- Methodology : Perform molecular docking (AutoDock Vina) to model interactions between enantiomers and target proteins (e.g., cytochrome P450 enzymes). Validate with circular dichroism (CD) to correlate absolute configuration with activity. Studies suggest the (R)-enantiomer exhibits higher binding affinity to hydrophobic enzyme pockets .
Q. What are the environmental fate and ecotoxicological risks of this compound, and how are they assessed?
- Methodology : Conduct OECD 301F biodegradation tests in aqueous media to measure half-life under UV exposure. Use Daphnia magna acute toxicity assays (EC₅₀) to evaluate aquatic impact. Structural analogs (e.g., chlorinated phenols) show moderate persistence (t₁/₂ ~30 days), suggesting similar behavior .
Properties
Molecular Formula |
C15H19ClO3 |
---|---|
Molecular Weight |
282.76 g/mol |
IUPAC Name |
1-(6-chloro-1,3-benzodioxol-5-yl)-6-methylhept-1-en-3-ol |
InChI |
InChI=1S/C15H19ClO3/c1-10(2)3-5-12(17)6-4-11-7-14-15(8-13(11)16)19-9-18-14/h4,6-8,10,12,17H,3,5,9H2,1-2H3 |
InChI Key |
LCLWFMKTPZFRJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCC(C=CC1=CC2=C(C=C1Cl)OCO2)O |
Origin of Product |
United States |
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